molecular formula C24H23N3O5S B2760152 3,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-85-4

3,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2760152
CAS No.: 898420-85-4
M. Wt: 465.52
InChI Key: MTQGAUIUQBBFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Kynurenine 3-Hydroxylase

  • Biochemical Evaluation : A derivative within the same chemical family was evaluated as a high-affinity inhibitor of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. This pathway is significant in neurodegenerative diseases due to its role in metabolizing tryptophan into neuroactive compounds. The compounds demonstrated significant inhibition in vitro and increased kynurenic acid concentration in the extracellular hippocampal fluid upon oral administration in rats, indicating potential for detailed investigation of the kynurenine pathway's pathophysiological role after neuronal injury (Röver et al., 1997).

Antimicrobial Activity

  • New Thiourea Derivatives : A series of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and showed promising activity against Mycobacterium tuberculosis. The structural activity relationship (SAR) analysis suggested that specific moieties contributed to their potency, indicating a potential pathway for developing new antituberculosis drugs (Ghorab et al., 2017).

Antitumor Activity

  • Quinazolinone–Sulfonamide Hybrid Entities : A novel series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity, showing varied degrees of inhibitory actions against bacteria and fungi. The compounds combined 4-quinazolone and sulfonamide moieties in a single molecular framework, offering new avenues for antimicrobial drug development (Vanparia et al., 2013).

Enzyme Inhibition

  • Selective COX-2 Inhibition : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives identified potent and highly selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for reducing side effects associated with non-selective COX inhibition. One derivative, JTE-522, demonstrated significant potency and selectivity, advancing to phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).

Properties

IUPAC Name

3,4-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-15-13-17(27-16(2)25-21-8-6-5-7-19(21)24(27)28)9-11-20(15)26-33(29,30)18-10-12-22(31-3)23(14-18)32-4/h5-14,26H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQGAUIUQBBFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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